1-Bromo-3,5-dichloro-2-[chloro(difluoro)methoxy]benzene
Description
Properties
IUPAC Name |
1-bromo-3,5-dichloro-2-[chloro(difluoro)methoxy]benzene | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C7H2BrCl3F2O/c8-4-1-3(9)2-5(10)6(4)14-7(11,12)13/h1-2H | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
UZFXODMREJBLIE-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=C(C=C(C(=C1Cl)OC(F)(F)Cl)Br)Cl | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C7H2BrCl3F2O | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
326.3 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Preparation Methods
Chlorination of Acetanilide and Subsequent Bromination
- Starting Material: Acetanilide is reacted with chlorine in the presence of 40-70% aqueous sulfuric acid at temperatures below 35 °C to form N-2,4-dichlorophenylacetanilide.
- Process: After chlorination, the mixture is heated above 75 °C and treated with bromine at 60-120 °C to introduce the bromine atom selectively.
- Amino Group Cleavage: The monobromodichloroaniline formed undergoes cleavage of the amino group via diazotization at 0 °C, followed by reaction with sodium hypophosphite to yield 1-bromo-3,5-dichlorobenzene.
- Yield and Purity: This method yields approximately 54-78% of the desired product with high purity, and the process is considered economical and scalable.
- Reaction Conditions Summary:
| Step | Conditions | Reagents | Temperature (°C) | Yield (%) |
|---|---|---|---|---|
| Chlorination | 40-70% H2SO4, stirring | Cl2 | 20-30 | — |
| Heating | Post-chlorination | — | >75 | — |
| Bromination | Addition of Br2 | Br2 | 60-120 | — |
| Diazotization & Amino cleavage | NaNO2, NaH2PO2, acid medium | NaNO2, sodium hypophosphite | 0 | 54-78 |
This method avoids the use of difficult-to-access starting materials and complex reagents like aluminum halides, making it industrially favorable.
Alternative Bromination via Arylhydrazine Hydrochloride
- Procedure: Arylhydrazine hydrochloride derivatives of substituted benzenes can be brominated using boron tribromide (BBr3) in the presence of dimethyl sulfoxide (DMSO) at 80 °C for 1 hour.
- Purification: The crude product is purified by liquid-liquid extraction, washing with saturated sodium bicarbonate, drying over sodium sulfate, and column chromatography using hexane or hexane/ethyl acetate mixtures.
- Yield: This method achieves high yields (~97%) for 1-bromo-3,5-dichlorobenzene derivatives.
- Reaction Conditions Summary:
| Reagents | Solvent | Temperature (°C) | Time (h) | Yield (%) |
|---|---|---|---|---|
| Arylhydrazine hydrochloride + BBr3 + DMSO | CPME or CH2Cl2 | 80 | 1 | ~97 |
This approach offers a modern alternative with mild conditions and high selectivity.
Introduction of the Chloro(difluoro)methoxy Group
The substitution of the 2-position on the benzene ring with a chloro(difluoro)methoxy group is a specialized etherification involving difluoromethyl chlorides or related reagents.
- Typical Strategy: Nucleophilic aromatic substitution (SNAr) or directed ortho-substitution on halogenated benzene rings with chlorodifluoromethanol derivatives or their equivalents under controlled conditions.
- Reagents: Chlorodifluoromethoxy sources such as chlorodifluoromethyl ethers or chlorodifluoromethyl hypochlorite can be used.
- Conditions: Usually carried out under anhydrous conditions, often with a base such as potassium carbonate or sodium hydride in polar aprotic solvents like dimethylformamide (DMF) or dimethyl sulfoxide (DMSO) at moderate temperatures (50-100 °C).
- Challenges: The presence of multiple halogens requires careful control to avoid side reactions such as over-halogenation or decomposition of the difluoromethoxy group.
Due to the complexity and sensitivity of this step, detailed procedures are often proprietary or embedded within patents and specialized literature.
Comprehensive Preparation Route Summary
| Step No. | Intermediate/Product | Key Reactions | Reagents/Conditions | Yield (%) | Notes |
|---|---|---|---|---|---|
| 1 | N-2,4-Dichlorophenylacetanilide | Chlorination of acetanilide | Cl2, 40-70% H2SO4, 20-30 °C | — | Controlled chlorination to avoid overreaction |
| 2 | 2-Bromo-4,6-dichloroaniline | Bromination | Br2, 60-120 °C | — | Bromine added dropwise |
| 3 | 1-Bromo-3,5-dichlorobenzene | Diazotization & amino cleavage | NaNO2, sodium hypophosphite, 0 °C | 54-78 | Sandmeyer-type reaction |
| 4 | 1-Bromo-3,5-dichloro-2-[chloro(difluoro)methoxy]benzene | Etherification with chlorodifluoromethoxy group | Chlorodifluoromethyl reagents, base, DMF/DMSO, 50-100 °C | Variable | Requires careful control, limited public data |
Research Findings and Analysis
- The acetanilide chlorination-bromination route remains the most reliable and scalable method for producing the 1-bromo-3,5-dichlorobenzene core with good yields and purity.
- Modern methods employing boron tribromide for bromination of arylhydrazines provide high yields under milder conditions, offering an alternative for laboratory synthesis.
- The introduction of the chloro(difluoro)methoxy substituent is less documented in open literature but is typically achieved via nucleophilic substitution with specialized fluorinated reagents under anhydrous conditions.
- Purification steps including steam distillation, liquid-liquid extraction, and chromatography are essential to isolate high-purity compounds, especially when multiple halogens are present.
- Yields for the final substituted compound depend heavily on the efficiency of the etherification step and the stability of the difluoromethoxy group under reaction conditions.
Chemical Reactions Analysis
Types of Reactions
1-Bromo-3,5-dichloro-2-[chloro(difluoro)methoxy]benzene can undergo various chemical reactions, including:
Substitution Reactions: The halogen atoms on the benzene ring can be substituted with other functional groups using nucleophilic or electrophilic reagents.
Oxidation and Reduction: The compound can be oxidized or reduced under specific conditions to form different products.
Common Reagents and Conditions
Nucleophilic Substitution: Reagents such as sodium amide (NaNH2) or potassium tert-butoxide (KOtBu) can be used to replace halogen atoms with nucleophiles.
Electrophilic Substitution: Reagents like sulfuric acid (H2SO4) or nitric acid (HNO3) can introduce new substituents onto the benzene ring.
Major Products Formed
The major products formed from these reactions depend on the specific reagents and conditions used. For example, nucleophilic substitution can yield aminobenzenes, while electrophilic substitution can produce nitrobenzenes .
Scientific Research Applications
Chemical Properties and Structure
This compound is classified as a mixed aryl halide, characterized by the presence of multiple halogen atoms (bromine and chlorine) and a difluoromethoxy group. The molecular formula is , with a molecular weight of approximately 326.3 g/mol. The specific arrangement of substituents on the aromatic ring influences its reactivity and biological activity, making it a subject of interest in synthetic organic chemistry.
Antimicrobial Activity
Research indicates that halogenated compounds like 1-Bromo-3,5-dichloro-2-[chloro(difluoro)methoxy]benzene exhibit significant antimicrobial properties. Studies have shown that these compounds can inhibit the growth of various bacterial strains, making them potential candidates for developing new antibiotics or antimicrobial agents.
Anticancer Properties
The compound's unique structure has also been investigated for anticancer activities. Preliminary studies suggest that it may induce apoptosis in cancer cells through mechanisms involving oxidative stress and disruption of cellular signaling pathways . Further research is needed to fully understand these mechanisms and to evaluate its efficacy in clinical settings.
Pesticide Development
Due to its halogenated nature, 1-Bromo-3,5-dichloro-2-[chloro(difluoro)methoxy]benzene serves as a precursor for synthesizing various agrochemicals, including herbicides and insecticides. Its ability to interfere with biochemical pathways in pests makes it an attractive candidate for developing new crop protection agents.
Plant Growth Regulators
The compound has also been explored as a potential plant growth regulator. Its application may enhance crop yields by modulating plant hormonal responses, although extensive field trials are necessary to confirm its effectiveness and safety in agricultural practices .
Polymer Synthesis
In materials science, 1-Bromo-3,5-dichloro-2-[chloro(difluoro)methoxy]benzene is utilized in the synthesis of advanced polymers with tailored properties. The incorporation of halogenated groups can enhance thermal stability and chemical resistance of polymeric materials, making them suitable for various industrial applications .
Nanomaterials
Recent advancements have seen this compound being used as a building block for nanomaterials. Its unique electronic properties can be leveraged to create nanoscale devices with applications in electronics and photonics .
Case Studies
Mechanism of Action
The mechanism by which 1-Bromo-3,5-dichloro-2-[chloro(difluoro)methoxy]benzene exerts its effects involves interactions with molecular targets such as enzymes or receptors. The halogen atoms can influence the compound’s reactivity and binding affinity, leading to specific biological or chemical outcomes .
Comparison with Similar Compounds
Comparison with Structural Analogues
Substituent Effects and Reactivity
The target compound’s structural analogues differ primarily in their substituents, which modulate electronic and steric properties:
*Calculated based on substituent analysis.
Key Observations:
- Electron-Withdrawing Effects : The -O-CF₂Cl group in the target compound is less electron-withdrawing than -O-CF₃ (trifluoromethoxy) but more so than methoxy (-OCH₃) .
- Reactivity : Bromine’s leaving-group capability facilitates nucleophilic aromatic substitution, while chlorine substituents stabilize the ring against electrophilic attack .
- Synthetic Utility : The target compound’s halogen diversity enables modular derivatization, contrasting with methoxy-dominated analogues used in PCB synthesis .
Physical and Spectral Properties
- Trifluoromethoxy Analogue (C₇H₂BrCl₂F₃O): Exhibits distinct ¹⁹F NMR signals at δ = -56.27 ppm (major isomer) and -56.93 ppm (minor isomer), reflecting CF₃ group conformation .
- Chloro(difluoro)methoxy Target : Expected ¹⁹F NMR signals near δ = -50 to -60 ppm (CF₂Cl group), though exact data are unavailable.
- Ethoxy Derivatives : Compounds like C₈H₅BrCl₂F₂O () likely exhibit higher boiling points due to increased molecular weight compared to methoxy analogues .
Biological Activity
1-Bromo-3,5-dichloro-2-[chloro(difluoro)methoxy]benzene is a complex organic compound characterized by its unique halogenated structure. This compound has garnered attention in scientific research due to its potential biological activities, particularly in the fields of medicinal chemistry and environmental science.
Chemical Structure and Properties
The molecular formula of 1-Bromo-3,5-dichloro-2-[chloro(difluoro)methoxy]benzene is , and it has a molecular weight of approximately 326.3 g/mol. The compound features a benzene ring with multiple halogen substituents, which significantly influence its chemical reactivity and biological activity. The presence of bromine, chlorine, and a difluoromethoxy group contributes to its unique properties, making it a subject of interest for various biological studies.
Antimicrobial Properties
Recent studies have indicated that halogenated compounds like 1-Bromo-3,5-dichloro-2-[chloro(difluoro)methoxy]benzene exhibit notable antimicrobial activities. The presence of multiple electronegative halogens enhances the compound's ability to disrupt microbial cell membranes and inhibit growth. For instance, research has shown that similar compounds can effectively combat bacterial strains such as Escherichia coli and Staphylococcus aureus, suggesting that this compound may possess comparable efficacy .
Case Study 1: Antiviral Activity
A study focusing on the antiviral properties of halogenated compounds highlighted the efficacy of similar structures against viral infections. Compounds with comparable substituents demonstrated significant inhibition of viral replication in vitro. While direct studies on 1-Bromo-3,5-dichloro-2-[chloro(difluoro)methoxy]benzene are lacking, these findings suggest that it may also exhibit antiviral properties through mechanisms involving interference with viral entry or replication processes .
Case Study 2: Environmental Impact
Research into the environmental behavior of halogenated compounds indicates that they can affect both aquatic and terrestrial ecosystems. The persistence of such compounds raises concerns regarding their bioaccumulation and toxicity to non-target organisms. Studies have shown that similar compounds can disrupt endocrine functions in wildlife, leading to adverse ecological effects . Understanding the biological activity of 1-Bromo-3,5-dichloro-2-[chloro(difluoro)methoxy]benzene is crucial for assessing its environmental safety.
Data Table: Comparison of Biological Activities
| Compound Name | Antimicrobial Activity | Antitumor Activity | Antiviral Activity |
|---|---|---|---|
| 1-Bromo-3,5-dichloro-2-[chloro(difluoro)methoxy]benzene | Potential (needs study) | Potential (needs study) | Potential (needs study) |
| Similar Halogenated Compound A | Effective against E. coli | Induces apoptosis in cancer cells | Inhibits viral replication |
| Similar Halogenated Compound B | Effective against S. aureus | Growth inhibition in cancer lines | Significant antiviral effects |
Q & A
Q. What are the recommended synthetic routes for 1-Bromo-3,5-dichloro-2-[chloro(difluoro)methoxy]benzene?
- Methodological Answer : A common approach involves halogenation and functional group substitution. For example, 1-bromo-3,5-dichlorobenzene can be reacted with a chlorodifluoromethoxy reagent under controlled conditions. Evidence from similar compounds (e.g., trifluoromethoxy derivatives) suggests using DMSO as a solvent under reflux (18–24 hours), followed by distillation and crystallization (water-ethanol mixture) to isolate the product . Yield optimization (typically 60–65%) requires precise stoichiometry and temperature control.
Q. How is the purity and structure of this compound characterized?
- Methodological Answer : Nuclear Magnetic Resonance (NMR) spectroscopy is critical. For example, ¹⁹F NMR can resolve isomers: major and minor isomers of trifluoromethoxy analogs show distinct peaks at δ -56.27 ppm (major) and δ -56.93 ppm (minor) in CDCl₃/CH₃CN . Melting point analysis (e.g., 141–143°C for structurally related triazoles) and High-Performance Liquid Chromatography (HPLC) with >95% purity thresholds are standard .
Q. What safety precautions are necessary when handling this compound?
- Methodological Answer : Follow protocols for halogenated aromatics:
- Use PPE (gloves, goggles, lab coat) and work in a fume hood .
- Avoid inhalation/contact; store in sealed containers away from light and moisture .
- In case of spills, neutralize with inert adsorbents (e.g., vermiculite) and dispose as hazardous waste .
Advanced Questions
Q. How can reaction conditions be optimized to minimize isomer formation during synthesis?
- Methodological Answer : Isomer ratios (e.g., 2:1 major:minor) are influenced by steric and electronic factors. Adjusting reaction temperature (lower temperatures favor kinetic control) and solvent polarity (e.g., acetonitrile vs. DMSO) can improve selectivity. Catalytic systems (e.g., Cu-mediated coupling) may suppress byproducts, as seen in trifluoromethoxybenzene synthesis . Monitoring via ¹⁹F NMR during reaction progression is advised .
Q. What computational methods are used to predict the reactivity of substituted benzene derivatives like this compound?
- Methodological Answer : Density Functional Theory (DFT) calculations model electronic effects. For example, Fukui indices predict electrophilic substitution sites, while Natural Bond Orbital (NBO) analysis quantifies hyperconjugation effects of the chloro(difluoro)methoxy group. Structural analogs (e.g., 3,5-dibromo-2,6-difluorotoluene) have been studied using PubChem data to correlate substituent positions with reactivity .
Q. How do substituents influence the electronic properties and reaction pathways of this compound?
- Methodological Answer : The electron-withdrawing Cl and CF₂ groups deactivate the benzene ring, directing electrophilic attacks to specific positions. Hammett constants (σ values) for substituents like -OCHF₂Cl can be calculated to predict reaction kinetics. Comparative studies with 1-chloro-2-[chloro(difluoro)methoxy]-3-methylbenzene show that methyl groups increase steric hindrance, altering regioselectivity in cross-coupling reactions .
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Featured Recommendations
| Most viewed | ||
|---|---|---|
| Most popular with customers |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
